1,4-Diiodobenzene
Overview
Description
1,4-Diiodobenzene (DIB) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzene where two iodine atoms are substituted at the 1 and 4 positions of the aromatic ring. This substitution pattern imparts unique physical and chemical characteristics to the molecule, making it a subject of interest in materials science and organic chemistry .
Synthesis Analysis
The synthesis of diiodobenzene derivatives has been explored in several studies. For instance, a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes were prepared using a procedure that involves the reaction of hexabromobenzene with Grignard reagents, followed by the addition of elemental iodine . Another study reported the synthesis of diiodo and triiodo derivatives of trimethylbenzenes, suggesting the use of polyiodo derivatives for characterizing polyalkylbenzenes and their derivatives .
Molecular Structure Analysis
The molecular structure of 1,4-diiodobenzene has been determined through various techniques, including X-ray and electron diffraction. The crystal structure of 1,4-diiodobenzene was found to be orthorhombic with specific bond lengths and angles that deviate slightly from planarity . The presence of heavy iodine atoms in the molecule has a significant impact on its structural properties .
Chemical Reactions Analysis
1,4-Diiodobenzene undergoes various chemical reactions, including photodissociation dynamics, which have been investigated using ultrafast time-resolved photoelectron spectroscopy. The study revealed that the molecule exhibits a rapid decay of the initial excitation, providing insights into the dissociation pathways of the molecule . Additionally, reversible isomerizations between digermabenzenes and Dewar-type digermabenzenes have been studied, indicating the potential of such compounds as activators for small molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diiodobenzene have been extensively studied. Its remarkable room-temperature hole mobility in the crystalline state makes it a candidate for applications in organic semiconducting crystals. The heavy iodine atoms contribute to a small effective mass for both electrons and holes, and a decrease in local hole-vibration coupling compared to benzene, which is consistent with the observed high hole mobility . The solid-state structures of sterically crowded 1,4-diiodobenzene derivatives have also been investigated, revealing interesting distortions due to steric pressures .
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of 1,4-diiodobenzene have been studied extensively. Hendricks et al. (1933) analyzed the crystal structures using X-ray diffraction, providing insights into the separations of iodine atoms and the structure of the molecules in the crystals (Hendricks et al., 1933).
Photodissociation Dynamics
1,4-Diiodobenzene has been the subject of studies focusing on its photodissociation dynamics. Stankus et al. (2016) combined time-resolved photoelectron spectroscopy and X-ray scattering experiments to study the initial electronic excitation and subsequent dynamics of 1,4-diiodobenzene (Stankus et al., 2016).
Charge-Transport Properties
Research by Sánchez-Carrera et al. (2008) on the charge-transport properties of the 1,4-diiodobenzene crystal revealed its significant room-temperature hole mobility, which is primarily associated with the heavy iodine atoms (Sánchez-Carrera et al., 2008).
Synthesis and Chemical Transformations
1,4-Diiodobenzene acts as an intermediate in various syntheses. Diemer et al. (2011) described the synthesis of various derivatives of dibromobenzene using 1,4-diiodobenzene as an intermediate, highlighting its significance in organic transformations (Diemer et al., 2011).
Organic Semiconductor Research
Ellman (2006) conducted ab initio crystalline calculations on 1,4-diiodobenzene to explore the role of iodine in its properties as an organic semiconductor. The study suggests that iodine significantly influences the hole transport capabilities of diiodobenzene (Ellman, 2006).
Molecular Bridging in Nanogap Junctions
Komoto et al. (2013) studied the formation of single molecular junctions using 1,4-diiodobenzene, demonstrating its ability to form stable halogen bonds with Au electrodes. This research highlights its potential in nanotechnology applications (Komoto et al., 2013).
Safety And Hazards
Future Directions
1,4-Diiodobenzene was used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist . It was also used in the preparation of 1,4-bis (p - R -phenylethynyl)benzenes via Pd 11 /Cu 1 catalyzed cross-coupling reaction . These applications suggest potential future directions for the use of 1,4-Diiodobenzene in chemical synthesis and research.
Relevant Papers
The photodissociation dynamics of 1,4-diiodobenzene was investigated using ultrafast time-resolved photoelectron spectroscopy . Another paper discussed the use of sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds .
properties
IUPAC Name |
1,4-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWZTSOMGDDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022092 | |
Record name | 1,4-Diiodobenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2022092 | |
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Molecular Weight |
329.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1,4-Diiodobenzene | |
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Vapor Pressure |
0.00593 [mmHg] | |
Record name | 1,4-Diiodobenzene | |
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Product Name |
1,4-Diiodobenzene | |
CAS RN |
624-38-4 | |
Record name | 1,4-Diiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Diiodobenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624384 | |
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Record name | 1,4-DIIODOBENZENE | |
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Record name | Benzene, 1,4-diiodo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Diiodobenzene | |
Source | EPA DSSTox | |
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Record name | 1,4-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.857 | |
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Record name | P-DIIODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9XCF83VAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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